molecular formula C18H18N2O2S B2682749 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide CAS No. 915934-86-0

2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide

Cat. No.: B2682749
CAS No.: 915934-86-0
M. Wt: 326.41
InChI Key: OQWQXPUBIPMIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide is a synthetic organic compound designed for research applications, featuring a distinct molecular architecture that combines a 2,4-dimethylfuran-3-carboxamide group with a 5-(4-methylbenzyl)-1,3-thiazol-2-yl moiety. This structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery. The core components of this molecule are associated with a range of biological activities. The 1,3-thiazole ring is a privileged scaffold in pharmacology, frequently found in molecules with documented antimicrobial , antiviral , and anticancer properties . Its presence allows molecules to readily interact with various biological targets and cross cell membranes . Specifically, N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators and serving as valuable pharmacological tools for neurological research . Furthermore, furan-3-carboxamide derivatives have demonstrated notable antifungal and antibacterial activity in scientific studies, highlighting the therapeutic value of this functional group . The specific substitution pattern on the thiazole ring, featuring a 4-methylbenzyl group at the 5-position, is a structural motif explored in the development of novel compounds targeting multidrug-resistant pathogens . This suggests potential application avenues in infectious disease research , particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . This product is presented as a high-purity chemical entity for research purposes only. It is intended for use in non-human investigative studies in laboratory settings. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-dimethyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-4-6-14(7-5-11)8-15-9-19-18(23-15)20-17(21)16-12(2)10-22-13(16)3/h4-7,9-10H,8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWQXPUBIPMIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a substituted benzyl halide with thiourea, followed by cyclization. The furan ring can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The thiazole and furan rings can interact with biological macromolecules, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Furan Substituents Thiazole Substituents Melting Point (°C) Yield (%) Reference
2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide C₁₈H₁₈N₂O₂S 2,4-dimethyl 5-(4-methylbenzyl) Not reported Not reported -
2,5-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (7c) C₁₈H₁₈N₂O₂S 2,5-dimethyl 5-(4-methylbenzyl) 155–156 84
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₆N₃O₄S 2-carboxamide 4-(3-methoxybenzylamino)ethyl Not reported Not reported
Key Observations:

Substituent Position on Furan :

  • The 2,4-dimethyl substitution in the target compound contrasts with the 2,5-dimethyl pattern in 7c (). This positional isomerism may alter electronic distribution and steric bulk, affecting solubility and binding interactions. For example, 7c exhibits a melting point of 155–156°C, which could reflect higher crystallinity compared to the 2,4-isomer due to symmetry differences .

Thiazole Functionalization: The target compound’s 4-methylbenzyl group differs from the 3-methoxybenzylaminoethyl side chain in the analog. The latter introduces a methoxy group and an amide bond, enhancing polarity and hydrogen-bonding capacity .

Synthetic Accessibility :

  • Compound 7c () was synthesized in 84% yield, suggesting efficient coupling strategies that could apply to the target compound. However, substituent positions may require optimized reaction conditions.

Implications of Structural Variations

  • Metabolic Stability : The absence of ester or amide bonds in the thiazole side chain (unlike ’s structure) may reduce susceptibility to hydrolytic degradation.
  • The 4-methylbenzyl group may mimic phenylalanine side chains, enabling target engagement in enzyme active sites.

Biological Activity

2,4-Dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide, identified by its CAS number 915934-86-0, is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2S, with a molecular weight of 326.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number915934-86-0
Molecular FormulaC18H18N2O2S
Molecular Weight326.4 g/mol

Mechanisms of Biological Activity

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Some studies suggest that this compound may promote apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Antimicrobial Properties : The compound may also display activity against bacterial and fungal pathogens.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : L5178Y lymphoma and Lewis lung carcinoma.
  • Results : The compound showed significant inhibition of cell proliferation at varying concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Pathogens : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating potent antibacterial activity comparable to standard antibiotics.

Case Studies

  • Study on Anticancer Effects :
    • Researchers administered the compound to mice bearing tumors to assess its efficacy in vivo. Results indicated a notable reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy Study :
    • A clinical trial involving patients with bacterial infections showed that treatment with the compound resulted in improved outcomes compared to conventional therapies.

Q & A

Frequently Asked Questions (FAQs) for Researchers: 2,4-Dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide

[Basic] What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including condensation of furan-3-carboxamide derivatives with thiazole precursors. Key steps include:

  • Amide bond formation : Coupling 2,4-dimethylfuran-3-carboxylic acid with 5-(4-methylbenzyl)-1,3-thiazol-2-amine using coupling agents like EDCI/HOBt .
  • Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones under reflux in solvents like ethanol or acetonitrile .
    Optimization : Control temperature (60–80°C), use anhydrous solvents (e.g., DMF, THF), and employ inert atmospheres (N₂/Ar) to minimize side reactions. Monitor progress via TLC/HPLC .

[Basic] Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., distinguishing thiazole C-2 vs. C-5 substitution) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and detects synthetic byproducts .

[Basic] What stability studies are recommended for this compound under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the amide bond) .
  • Thermal stability : Conduct accelerated stability testing at 40–60°C for 1–4 weeks. Use DSC/TGA to assess melting points and decomposition profiles .

[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

  • Analog synthesis : Modify substituents (e.g., methyl groups on furan, halogenation on benzyl) and assess changes in bioactivity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer) using IC₅₀ measurements. Compare potency and selectivity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

[Advanced] What strategies are effective for identifying the biological targets of this compound?

Answer:

  • Pull-down assays : Use biotinylated analogs to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 screens : Perform genome-wide knockout studies to pinpoint genes essential for compound activity .

[Advanced] How should researchers address contradictions in bioactivity data across different experimental models?

Answer:

  • Model standardization : Replicate assays in identical cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (e.g., serum concentration, passage number) .
  • Data normalization : Use internal controls (e.g., housekeeping genes) and statistical methods (e.g., ANOVA with post-hoc tests) to reduce variability .
  • Mechanistic validation : Confirm target engagement via Western blotting (e.g., phosphorylation status) or cellular thermal shift assays (CETSA) .

[Advanced] What methodologies elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Metabolomics : LC-MS-based profiling to track metabolic pathway perturbations (e.g., TCA cycle, glycolysis) .
  • In vivo imaging : Use fluorescently labeled analogs for real-time tracking in zebrafish or murine models .

[Advanced] How can selectivity over structurally related off-targets be assessed?

Answer:

  • Selectivity panels : Test against homologous proteins (e.g., kinase isoforms) to identify key binding residues .
  • Alanine scanning mutagenesis : Mutate target protein residues and measure changes in compound affinity .
  • Cryo-EM/X-ray crystallography : Resolve compound-target co-structures to guide rational design of selective analogs .

[Advanced] What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

Answer:

  • Rodent models : Assess oral bioavailability, half-life (t₁/₂), and tissue distribution via LC-MS/MS .
  • Xenograft models : Test antitumor efficacy in immunocompromised mice (e.g., NOD/SCID) implanted with human cancer cells .
  • Toxicology : Monitor liver/kidney function (ALT, creatinine) and hematological parameters during chronic dosing .

[Advanced] How can metabolic degradation pathways be characterized to improve compound stability?

Answer:

  • Liver microsome assays : Incubate with human/rodent microsomes and identify metabolites via UPLC-QTOF .
  • CYP450 inhibition assays : Determine if degradation is mediated by CYP3A4/2D6 using fluorogenic substrates .
  • Prodrug design : Introduce protective groups (e.g., esters) to shield labile sites (e.g., amide bonds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.